molecular formula C17H20N2O B11966529 3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one CAS No. 4925-51-3

3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one

Cat. No.: B11966529
CAS No.: 4925-51-3
M. Wt: 268.35 g/mol
InChI Key: HIBBYIKNXPWWOI-UHFFFAOYSA-N
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Description

3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one is a complex heterocyclic compound with the molecular formula C17H20N2O. This compound is part of the indoloquinolizine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substituting agents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoloquinolizine derivatives, such as:

Uniqueness

What sets 3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one apart is its unique structural features and the specific biological activities it exhibits.

Properties

CAS No.

4925-51-3

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-ethyl-3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one

InChI

InChI=1S/C17H20N2O/c1-2-11-10-19-8-7-13-12-5-3-4-6-14(12)18-17(13)15(19)9-16(11)20/h3-6,11,15,18H,2,7-10H2,1H3

InChI Key

HIBBYIKNXPWWOI-UHFFFAOYSA-N

Canonical SMILES

CCC1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34

Origin of Product

United States

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